(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
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Overview
Description
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a brominated alkene and a substituted cyclohexenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable alkene followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for various applications.
Mechanism of Action
The mechanism by which (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-fluoroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-iodoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
75107-34-5 |
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Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,9H,2,4-6H2,1H3/t9-/m1/s1 |
InChI Key |
GYCXMERBRMIIAU-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1=O)C(=C)CBr |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)CBr |
Origin of Product |
United States |
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